Methyl 2-aminoquinoline-3-carboxylate
Overview
Description
Methyl 2-aminoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinolines are nitrogen-containing aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 2-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities . . Quinoline derivatives have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes caused by this compound would need further investigation.
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biological pathways, depending on their specific structures and targets
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-aminoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an appropriate ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and applications in drug development .
Scientific Research Applications
Methyl 2-aminoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Similar structure but lacks the amino group.
2-Aminoquinoline: Lacks the carboxylate group.
Methyl quinoline-3-carboxylate: Lacks the amino group.
Uniqueness: Methyl 2-aminoquinoline-3-carboxylate is unique due to the presence of both the amino and carboxylate groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-aminoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHHIMBAUQQIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503759 | |
Record name | Methyl 2-aminoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75353-50-3 | |
Record name | Methyl 2-aminoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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